ethyl 1'H-[1,3'-bipyrrole]-2'-carboxylate
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Overview
Description
Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate is a heterocyclic compound that belongs to the family of bipyrroles. Bipyrroles are known for their unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The compound consists of two pyrrole rings connected by a single bond, with an ethyl ester group attached to one of the pyrrole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is advantageous due to its operational simplicity and the availability of starting materials. The reaction typically requires the presence of a base, such as sodium t-amylate, and is carried out under mild conditions.
Another method involves the Horner-Wadsworth-Emmons reaction, where an α,β-unsaturated ester is synthesized from aromatic or aliphatic aldehydes and subsequently reacted with TosMIC in the presence of a base
Industrial Production Methods
Industrial production of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrogenated bipyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated bipyrroles. Substitution reactions can introduce various functional groups, leading to a wide range of substituted bipyrrole derivatives.
Scientific Research Applications
Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Medicine: The compound’s structural properties make it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bipyrrole structure allows it to bind to specific sites on target molecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate can be compared with other bipyrrole derivatives, such as:
Ethyl 4-substituted-1H-pyrrole-3-carboxylates: These compounds have similar structural features but differ in the position and nature of substituents on the pyrrole rings.
Divinylbipyrroles: These compounds contain vinyl groups and exhibit different reactivity and properties compared to ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate.
The uniqueness of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate lies in its specific ester group and bipyrrole structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-pyrrol-1-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(5-6-12-10)13-7-3-4-8-13/h3-8,12H,2H2,1H3 |
InChI Key |
VXQCQRAKCCPGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)N2C=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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